- Improved process of for the industrial preparation of 2',2'-difluoronucleosides, World Intellectual Property Organization, , ,
Cas no 95058-81-4 (Gemcitabine)

Gemcitabine 化学的及び物理的性質
名前と識別子
-
- Gemcitabine
- 2'-DEOXY-2',2'-DIFLUOROCYTIDINE
- 4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- GEMCITABINE HCL USP
- 2'-Deoxy-2',2'-difluro cytidine Hydrochloride
- 2'-Deoxy-2',2'-difluoro-D-cytidine
- 2''-DEOXY-2'',2''-DIFLUOROCYTIDINE(GEMCITABINE)
- 2',2'-Difluorodeoxycytidine
- 1-(2-deoxy-2,2-difluoro-β-D-erythropentofuranosyl)cytosine
- Gemcitabine (as HCl)
- Gemcitabine(dFdC, dFdCyd,LY-188011,NSC 613327)
- LY 188011
- LY-188011
- NSC 613327
- Cytidine, 2'-deoxy-2',2'-difluoro-
- Gamcitabine
- DFdCyd
- dFdC
- LY188011
- Gemcitabinum [INN-Latin]
- Gemcitabina [INN-Spanish]
- 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
- DDFC
- B76N6SBZ8R
- 2',2'-difluoro-2'-deoxycytidine
- 4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- SDUQYLNI
- 2′-Deoxy-2′,2′-difluorocytidine (ACI)
- 2′,2′-Difluoro-2′-deoxycytidine
- 2′,2′-Difluorodeoxycytidine
- Folfugem
- Gemcel
- GemLip
- Zefei
- CCG-221183
- UNII-B76N6SBZ8R
- BRD-K15108141-001-06-6
- CHEMBL888
- DTXSID3040487
- MFCD00869720
- SR-05000001491-1
- BCP9000721
- SR-05000001491-2
- 2'-Deoxy-.beta.-D-2',2'-difluorocytidine
- D02368
- GEMCITABINE [WHO-DD]
- NS00000342
- GEMCITABINE [VANDF]
- SR-05000001491
- NSC-613327
- Cytidine, 2'-deoxy-2',2'-difluoro-2'-Deoxy-.beta.-D-2',2'-difluorocytidine
- C07650
- G0544
- 95058-81-4 (free base)
- 95058-81-4
- 4-AMINO-1-[(2R,4R,5R)-3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE
- Q414143
- GEMCITABINE [INN]
- 2`-Deoxy-2`,2`-difluorocytidine
- 103882-84-4
- BRD-K15108141-001-08-2
- AB01274777_06
- BDBM429521
- 2vpp
- HMS2089P10
- HY-17026
- SW199649-2
- AKOS015920303
- 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl]-1H-pyrimidin-2-one
- GTPL4793
- 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
- BP-58640
- GS-3582
- NCGC00168784-08
- 2',2'-DiF-dC
- AB01274777_05
- DL-215
- CHEBI:175901
- C9H11F2N3O4
- 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- EN300-267822
- J-001056
- CCRIS 8984
- Z1741982024
- 4pd5
- GEMCITABINE [HSDB]
- GEMCITABINE [MI]
- NCGC00168784-12
- HSDB 7567
- SCHEMBL4295
- 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Gemcitabine (USAN/INN)
- med.21724, Compound Gemcitabine
- AB01274777-02
- DB00441
- BCPP000219
- GLXC-04598
- 2'deoxy-2',2'-difluorocytidine
- GEMCITABINE [USAN]
- CS-0643
- BRD-K15108141-001-04-1
- AB01274777-01
- s1714
- NCGC00168784-02
- Gemcitabine free base
- HMS3715N07
- Gemcitabine [USAN:INN:BAN]
- gemcitabine (Gemzar)
- Gemzar (hydrochloride)
- Gemcitabinum
- Gemcitabina
-
- MDL: MFCD00869720
- インチ: 1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
- InChIKey: SDUQYLNIPVEERB-QPPQHZFASA-N
- ほほえんだ: FC1([C@H](O)[C@@H](CO)O[C@H]1N1C=CC(N)=NC1=O)F
計算された属性
- せいみつぶんしりょう: 263.071762g/mol
- ひょうめんでんか: 0
- XLogP3: -1.5
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 263.071762g/mol
- 単一同位体質量: 263.071762g/mol
- 水素結合トポロジー分子極性表面積: 108Ų
- 重原子数: 18
- 複雑さ: 426
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- Dissociation Constants: pKa1 = 5.27 (imine); pKa2 = 11.24 (alcohol) (est)
- 色と性状: Powder
- 密度みつど: 1.84
- ゆうかいてん: 217.0 to 222.0 deg-C
- ふってん: 482.7°C at 760 mmHg
- フラッシュポイント: 245.7 °C
- 屈折率: 1.652
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 103.3 mg/mL(392.48 mM)Ethanol : 3.33 mg/mL(12.65 mM;Need ultrasonic)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 110.60000
- LogP: -0.70740
- 最大波長(λmax): 268(EtOH)(lit.)
- ひせんこうど: +65° to 71° (c=1, MeOH)
- マーカー: 4386
Gemcitabine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319-H361
- 警告文: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- 危険カテゴリコード: R 21:皮膚との接触は有害である。R 46:遺伝的損傷を引き起こす可能性がある。R 62:生殖能力が弱まるリスク。R 63:生まれていない赤ちゃんを傷つける可能性があります。R 36/38:目と皮膚に刺激性がある。
- セキュリティの説明: S 25:目との接触を避ける。S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 53:露出を避ける-使用前に特別な説明を読んでください。S 36/37:適切な防護服と手袋を着用する。
- RTECS番号:HA3835000
-
危険物標識:
- どくせい:LD10 i.v. in rats: 200 mg/m2 (Abbruzzese)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Gemcitabine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267822-0.1g |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one |
95058-81-4 | 95.0% | 0.1g |
$19.0 | 2025-03-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17852-100mg |
Gemcitabine |
95058-81-4 | 98% | 100mg |
¥428.00 | 2023-09-09 | |
TRC | G305028-500mg |
Gemcitabine |
95058-81-4 | 500mg |
$75.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-275523A-5g |
2′-Deoxy-2′,2′-difluorocytidine, |
95058-81-4 | ≥98% | 5g |
¥940.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-275523-1 g |
2′-Deoxy-2′,2′-difluorocytidine, |
95058-81-4 | ≥98% | 1g |
¥414.00 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G52690-250mg |
Gemcitabine |
95058-81-4 | 250mg |
¥58.0 | 2021-09-09 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17132-5g |
Gemcitabine |
95058-81-4 | BR,98% | 5g |
¥580.00 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002322-1g |
Gemcitabine |
95058-81-4 | 98% | 1g |
¥60 | 2024-07-19 | |
ChemScence | CS-0643-10g |
Gemcitabine |
95058-81-4 | 99.92% | 10g |
$149.0 | 2022-04-26 | |
ChemScence | CS-0643-25g |
Gemcitabine |
95058-81-4 | 99.92% | 25g |
$287.0 | 2022-04-26 |
Gemcitabine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Improved processes for the preparation of gemcitabine hydrochloride, India, , ,
Gemcitabine Raw materials
- N-[1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide
- Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-bis(3-fluorobenzoate)
Gemcitabine Preparation Products
Gemcitabine サプライヤー
Gemcitabine 関連文献
-
Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164
-
2. Liposomal squalenoyl-gemcitabine: formulation, characterization and anticancer activity evaluationBarbara Pili,L. Harivardhan Reddy,Claudie Bourgaux,Sinda Lepêtre-Mouelhi,Didier Desma?le,Patrick Couvreur Nanoscale 2010 2 1521
-
Haiwang Lai,Mingxia Lu,Hongxu Lu,Martina H. Stenzel,Pu Xiao Polym. Chem. 2016 7 6220
-
Elodie Moysan,Yolanda González-Fernández,Nolwenn Lautram,Jér?me Béjaud,Guillaume Bastiat,Jean-Pierre Benoit Soft Matter 2014 10 1767
-
Wei-Ting Kuo,Jian-Yuan Huang,Min-Hua Chen,Ching-Yun Chen,Yan-Jye Shyong,Ko-Chung Yen,Yu-Jun Sun,Cherng-Jyh Ke,Yung-Hsin Cheng,Feng-Huei Lin J. Mater. Chem. B 2016 4 2444
-
Dunja Sobot,Simona Mura,Patrick Couvreur J. Mater. Chem. B 2016 4 5078
-
Feng Zheng,Lin Fu,Renxiao Wang,Feng-Ling Qing Org. Biomol. Chem. 2010 8 163
-
Li Xu,Shengnan Tang,Huiquan Yang,Min Liang,Pengfei Ren,Dandan Wei,Jian He,Weiwei Kong,Peidang Liu,Tianzhu Zhang J. Mater. Chem. B 2022 10 6338
-
Shamsa Bibi,Shafiq Ur-rehman,Laryeb Khalid,Ijaz Ahmad Bhatti,Haq Nawaz Bhatti,Javed Iqbal,Fu Quan Bai,Hong-Xing Zhang RSC Adv. 2022 12 2873
-
Dingmei Deng,Xian Ye,Xiyue Wang,Guangning He RSC Adv. 2019 9 20385
Gemcitabineに関する追加情報
Gemcitabine (CAS No. 95058-81-4): A Comprehensive Overview
Gemcitabine, also known by its CAS number 95058-81-4, is a widely recognized chemotherapeutic agent belonging to the class of nucleoside analogs. It has been extensively used in the treatment of various cancers, particularly pancreatic, breast, and lung cancers. This article delves into the latest research findings, clinical applications, and mechanisms of action associated with Gemcitabine, providing a comprehensive understanding of its role in modern oncology.
The chemical structure of Gemcitabine is a key factor in its efficacy. It is a deoxycytidine analog that incorporates a fluorinated substituent, which enhances its stability and ability to bypass cellular defenses. Recent studies have highlighted its unique mechanism of action, where it interferes with DNA synthesis by incorporating into DNA strands, leading to replication errors and subsequent cell death. This mechanism has been validated in numerous preclinical models and clinical trials, underscoring its importance in cancer therapy.
One of the most significant advancements in the use of Gemcitabine is its combination with other anticancer agents. For instance, research has shown that combining Gemcitabine with targeted therapies or immunotherapies can enhance treatment outcomes and reduce resistance. A recent study published in the New England Journal of Medicine demonstrated that the combination of Gemcitabine with pembrolizumab significantly improved survival rates in patients with advanced pancreatic cancer. This highlights the potential for synergistic effects when Gemcitabine is used in multi-modal treatment regimens.
The pharmacokinetics and pharmacodynamics of Gemcitabine have also been extensively studied. Research indicates that its bioavailability is influenced by factors such as hepatic function and co-administration with other medications. Recent clinical trials have focused on optimizing dosing schedules to minimize toxicity while maximizing therapeutic efficacy. For example, intermittent dosing regimens have been shown to reduce adverse effects without compromising antitumor activity.
In terms of clinical applications, Gemcitabine remains a cornerstone in the treatment of pancreatic ductal adenocarcinoma (PDAC). However, emerging research is exploring its potential in other malignancies, such as ovarian and bladder cancers. A groundbreaking study conducted at the MD Anderson Cancer Center revealed that Gemcitabine-based chemotherapy regimens could be effective in treating recurrent ovarian cancer, offering new hope for patients with limited treatment options.
The development of resistance to Gemcitabine is a significant challenge in oncology. Recent studies have identified key molecular pathways involved in resistance mechanisms, including altered nucleoside transporters and increased DNA repair activity. Researchers are actively exploring strategies to overcome resistance, such as using targeted inhibitors or repurposing existing drugs. For example, a study published in Cancer Research demonstrated that combining Gemcitabine strong> with PARP inhibitors could effectively counteract resistance mechanisms in certain cancers.
In addition to its therapeutic applications, recent advancements have focused on improving the delivery of < strong >Gemcitabine< / strong > through innovative drug delivery systems. Nanoparticle-based formulations and liposomal encapsulation are being investigated to enhance drug targeting and reduce systemic toxicity. Early results from these studies are promising, suggesting that improved delivery systems could significantly enhance the efficacy of < strong >Gemcitabine< / strong > therapy.
The safety profile of< strong > Gemcit abine< / strong > has been well-documented over decades of clinical use. Common side effects include myelosuppression, nausea, and fatigue; however, recent research has identified biomarkers that may predict individual susceptibility to adverse effects. This personalized approach could enable tailored dosing regimens, further improving patient outcomes.
In conclusion,< strong > Gemcita bine< / strong > remains a critical component of cancer therapy due to its unique mechanism of action and broad applicability across various malignancies.< / p>
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